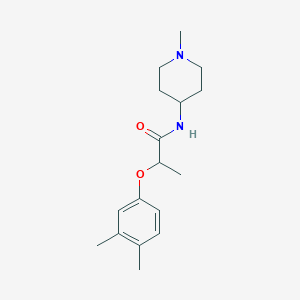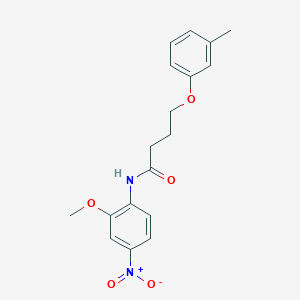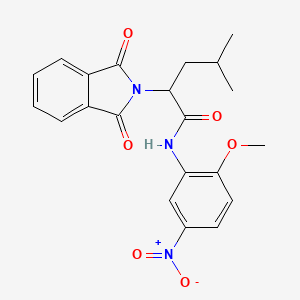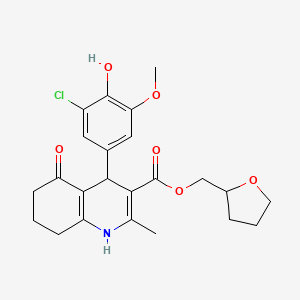
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis. It was approved by the United States Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis. Fingolimod is a sphingosine-1-phosphate receptor modulator that works by preventing lymphocytes from leaving lymph nodes, reducing their migration to the central nervous system and reducing inflammation.
作用機序
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide works by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing them from leaving lymph nodes and entering the central nervous system. This reduces the migration of lymphocytes to the central nervous system, reducing inflammation and preventing damage to myelin sheaths.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce the number of circulating lymphocytes in the blood, particularly T-cells and B-cells, which are involved in the immune response. This reduction in lymphocyte migration to the central nervous system reduces inflammation and prevents damage to myelin sheaths.
実験室実験の利点と制限
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in laboratory experiments to investigate its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. Its ability to reduce inflammation and prevent damage to myelin sheaths makes it a promising candidate for the treatment of these diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the immune system.
将来の方向性
There are several potential future directions for research on fingolimod. One area of research is the investigation of fingolimod's potential therapeutic uses in other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease. Another area of research is the investigation of fingolimod's mechanism of action and its effects on the immune system. Finally, there is a need for further research on the long-term safety and efficacy of fingolimod in the treatment of multiple sclerosis and other autoimmune diseases.
合成法
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with N-methylpiperidine in the presence of a base to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. It has been shown to reduce the number of relapses and delay the progression of disability in patients with relapsing-remitting multiple sclerosis. In addition, fingolimod has been investigated for its potential use in the treatment of other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYIUJKLBFZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

